molecular formula C17H18N4O2S B11002034 2-(3-isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(thiazol-2-yl)acetamide

2-(3-isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B11002034
M. Wt: 342.4 g/mol
InChI Key: SGXSDAXOAPFWSI-UHFFFAOYSA-N
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Description

2-(3-isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Phthalazinone Core: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the Isobutyl Group: This step might involve alkylation reactions.

    Attachment of the Thiazolyl Acetamide Moiety: This can be done through amide bond formation using coupling reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isobutyl group.

    Reduction: Reduction reactions might target the carbonyl group in the phthalazinone core.

    Substitution: Substitution reactions could occur at various positions on the thiazole ring or the phthalazinone core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(thiazol-2-yl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar core structures but different substituents.

    Thiazole Derivatives: Compounds with thiazole rings but different functional groups.

Uniqueness

The uniqueness of 2-(3-isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(thiazol-2-yl)acetamide lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H18N4O2S/c1-11(2)10-21-16(23)13-6-4-3-5-12(13)14(20-21)9-15(22)19-17-18-7-8-24-17/h3-8,11H,9-10H2,1-2H3,(H,18,19,22)

InChI Key

SGXSDAXOAPFWSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NC=CS3

Origin of Product

United States

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